6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one 6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18157003
InChI: InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one

CAS No.:

Cat. No.: VC18157003

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one
Standard InChI InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2
Standard InChI Key GLJWQTZKPUUPRZ-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C2=C1C=C(C=C2)N)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one (IUPAC name: 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol. Its canonical SMILES representation, C1CC(=O)N(C2=C1C=C(C=C2)N)CCO, reflects the dihydroquinoline backbone, amino group, and hydroxyethyl side chain.

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
IUPAC Name6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one
CAS NumberNot publicly disclosed
SMILESC1CC(=O)N(C2=C1C=C(C=C2)N)CCO

Structural Analysis

The compound’s structure comprises a partially saturated quinoline ring system, with a ketone group at position 2, an amino substituent at position 6, and a hydroxyethyl group at position 1. The dihydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing solubility and bioavailability. The hydroxyethyl side chain introduces a polar functional group, facilitating interactions with biological targets such as enzymes or receptors.

Synthesis and Optimization

General Synthetic Strategies

Synthesis of 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one typically involves condensation reactions or cyclization processes starting from substituted quinoline precursors. For example, nitro-substituted intermediates may undergo reduction to introduce the amino group, while hydroxyethylation is achieved via alkylation or nucleophilic substitution .

Key Reaction Steps

  • Nitro Reduction: A nitro group at position 6 is reduced to an amine using iron powder and ammonium chloride in ethanol-water under reflux, yielding a 97% conversion in analogous compounds .

  • Hydroxyethylation: Introduction of the hydroxyethyl group often employs ethylene oxide or 2-chloroethanol under basic conditions, though specific protocols for this compound remain proprietary.

Reaction Optimization

Critical parameters include:

  • Temperature: Reactions are typically conducted at reflux (70–100°C) to ensure complete conversion .

  • Solvent Systems: Ethanol-water mixtures balance solubility and reactivity .

  • Catalysts: Iron powder and ammonium chloride facilitate nitro reduction, while palladium or nickel catalysts may aid in hydrogenation steps .

Biological Activities and Mechanisms

Neuropharmacological Applications

The compound’s ability to modulate dopamine receptors and sigma receptors suggests utility in treating neurological disorders. Preclinical studies on related quinolinones demonstrate:

  • Dopamine D₂ Receptor Affinity: Ki values of ~50 nM in Parkinson’s disease models.

  • Sigma-1 Receptor Activation: Enhanced neuroprotection in ischemic stroke models.

Research Gaps and Future Directions

While preliminary data are promising, rigorous in vivo pharmacokinetic studies and toxicity profiles are lacking. Future work should prioritize:

  • Structure-Activity Relationship (SAR) Studies: To optimize substituent effects on potency and selectivity.

  • Clinical Trials: Evaluating efficacy in oncology and neurology patient cohorts.

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